Receptor Binding Affinity: 28‑Fold Lower Than Native LHRH in Pituitary Membrane Preparations
Hyp(9)-LHRH displaces radiolabeled LHRH from pituitary membrane preparations with a 28‑fold lower potency compared to native LHRH [1]. This difference was measured in the same competitive binding assay, providing a direct head‑to‑head quantitative comparison under identical experimental conditions.
| Evidence Dimension | Receptor binding affinity (relative potency in pituitary membrane radioreceptor assay) |
|---|---|
| Target Compound Data | Hyp(9)-LHRH: 28‑fold lower potency relative to LHRH |
| Comparator Or Baseline | Native LHRH (Pro⁹): reference potency = 1 |
| Quantified Difference | 28‑fold lower binding potency |
| Conditions | Pituitary membrane preparations; competitive radioligand binding assay (as reported in Gautron et al., 1992) |
Why This Matters
Investigators selecting Hyp(9)-LHRH for GnRH receptor occupancy studies must account for this 28‑fold affinity deficit when designing dose‑response curves; using native LHRH would over‑occupy the receptor and confound interpretation of physiological hydroxylated‑peptide signaling.
- [1] Gautron JP, Pattou E, Bauer K, Kordon C. A second endogenous molecular form of mammalian hypothalamic luteinizing hormone-releasing hormone (LHRH), (hydroxyproline⁹)LHRH, releases luteinizing hormone and follicle‑stimulating hormone in vitro and in vivo. Mol Cell Endocrinol. 1992;85(1‑2):99‑107. doi:10.1016/0303-7207(92)90129-T. PMID: 1526318. View Source
